Mannostatin A
Overview
Description
Mannostatin A is a naturally occurring compound known for its potent inhibitory activity against α-mannosidases. It is a metabolite produced by the microorganism Streptoverticillium verticillus and has a unique carbocyclic structure that distinguishes it from other glycosidase inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mannostatin A involves several key steps. One approach starts from L-ribose, where the key step is the ring-opening of aziridine intermediates with sodium methanethiolate in dimethylformamide (DMF). This method has been used to synthesize hydroxymethyl analogues of this compound . Another synthetic route involves the use of pyridinium salt photochemistry, which proceeds through sequential photoelectrocyclization, nucleophilic addition, and aziridine ring-opening pathways .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above provide a foundation for potential large-scale production, given the appropriate optimization of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Mannostatin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its sulfone derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) for dihydroxylation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Sodium methanethiolate in DMF is used for the ring-opening of aziridine intermediates.
Major Products Formed
The major products formed from these reactions include hydroxymethyl analogues and sulfone derivatives of this compound, which have been evaluated for their inhibitory activity against various α-mannosidases .
Scientific Research Applications
Mannostatin A has a wide range of scientific research applications:
Chemistry: It is used as a tool to study glycosidase inhibition and to develop new synthetic methodologies.
Mechanism of Action
Mannostatin A exerts its effects by competitively inhibiting α-mannosidases. It binds to the active site of the enzyme, preventing the hydrolysis of mannose-containing substrates. This inhibition disrupts the normal processing of glycoproteins, leading to the accumulation of hybrid types of oligosaccharides . The primary molecular target of this compound is mannosidase II, which plays a crucial role in glycoprotein processing .
Comparison with Similar Compounds
Mannostatin A is unique among glycosidase inhibitors due to its non-alkaloidal structure. Similar compounds include:
Swainsonine: Another potent inhibitor of Golgi mannosidase II, but with a different structure and mechanism of action.
Kifunensine: An inhibitor of endoplasmic reticulum mannosidase I, structurally distinct from this compound.
Mannoimidazole: A family of inhibitors targeting GH47 family mannosidases, with different selectivity profiles compared to this compound.
This compound’s unique structure and selective inhibition of mannosidase II make it a valuable tool for studying glycoprotein processing and developing therapeutic agents.
Properties
IUPAC Name |
(1R,2R,3R,4S,5R)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOFGONIVNXZME-YDMGZANHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C1O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908059 | |
Record name | 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102822-56-0 | |
Record name | Mannostatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102822-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mannostatin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102822560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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